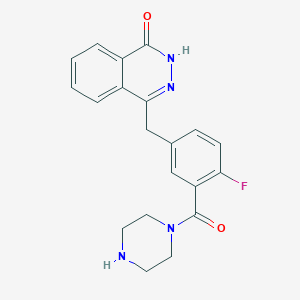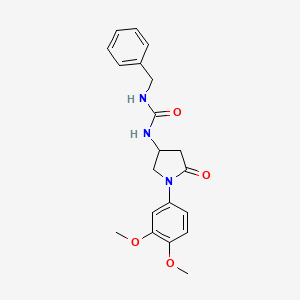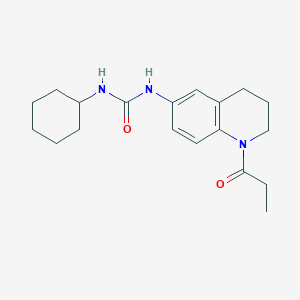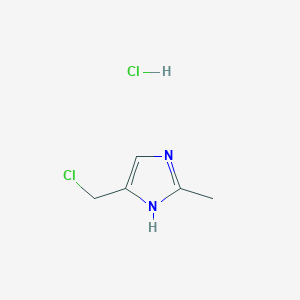![molecular formula C18H16BrClN2O2 B2609237 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-94-2](/img/structure/B2609237.png)
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” is not provided in the sources .Chemical Reactions Analysis
Chemical reactions involve the transformation of one or more substances into different substances. The specific chemical reactions involving “5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” are not detailed in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The specific physical and chemical properties of “5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide” are not provided in the sources .Applications De Recherche Scientifique
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cancer cell receptors, potentially leading to apoptosis (programmed cell death) in malignant cells .
Antiviral Studies
Researchers are exploring the antiviral properties of this compound, particularly against viruses that have developed resistance to existing treatments. Its unique chemical structure may offer new mechanisms of action to inhibit viral replication and spread .
Neuroprotective Agents
In neuropharmacology, 5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is being investigated for its neuroprotective effects. It may help in protecting neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Anti-inflammatory Applications
This compound is also being studied for its anti-inflammatory properties. It can potentially inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions like rheumatoid arthritis .
Antibacterial Research
Molecular Docking Studies
In computational chemistry, this compound is used in molecular docking studies to predict its binding affinity with various biological targets. These studies help in understanding its potential as a lead compound in drug discovery.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-12-7-8-16(20)15(10-12)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXBVMMAUXTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2609156.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2609159.png)

![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)
![methyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B2609173.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)